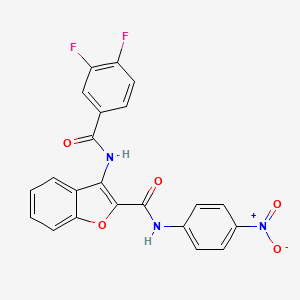

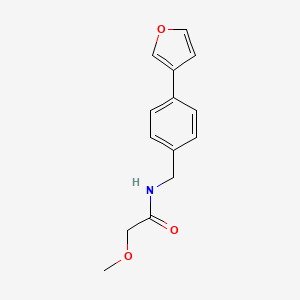

![molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9](/img/structure/B2386887.png)

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

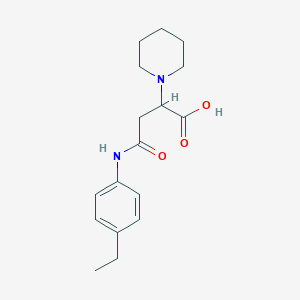

“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a chemical compound with the molecular weight of 162.19 . Its IUPAC name is “methyl bicyclo [4.2.0]octa-1,3,5-triene-7-carboxylate” and its InChI code is "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .

Molecular Structure Analysis

The molecular structure of “Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” can be represented by the InChI code "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .Physical And Chemical Properties Analysis

“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a liquid with a molecular weight of 162.19 .科学的研究の応用

Tandem Catalysis and Bicyclo[4.2.0]octa-1,5,7-trienes Synthesis

The preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure has been explored. Researchers employ a rhodium(I) complex as a catalyst, which orchestrates a fascinating auto-tandem action. This process involves head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne. The flexible NHC-based pincer ligand in the rhodium catalyst adapts to mer- and fac-coordination modes, facilitating orthogonal mechanistic demands .

Synthesis of Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues

Researchers have investigated azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds exhibit unique properties and potential applications in various fields. Further studies explore their reactivity, stability, and potential as building blocks for novel materials .

Polymerization and Material Applications

Benzocyclobutene (BCB) serves as a precursor to highly reactive orthoquinodimethane. Researchers have harnessed this reactivity to synthesize thermoset, thermoplastic, and even elastomeric resins. BCB-based polymers find applications in microelectronics, optics, and electrical components due to their excellent thermal stability and low dielectric constant .

Crosslinking Additives

Poly(methacrylate) with benzocyclobutene side chains has been synthesized as a crosslinking additive. When combined with benzocyclobutene-functionalized fullerene, it enables thermal insolubilization following solution processing. This approach enhances material properties and opens avenues for tailored applications .

High-Performance Materials

BCB-based structures, numbering in the hundreds, offer abundant resources for producing high-performance materials. Researchers continue to explore novel derivatives and applications, including microelectronic devices, coatings, and adhesives .

Ring Opening Temperature of Substituted Benzocyclobutenes

Understanding the effects of substituents on the ring opening temperature of benzocyclobutenes is crucial. For instance, substituents like -CH2-, -C=O, and -NH-CO-R influence the thermal behavior of these compounds. This knowledge informs material design and processing conditions .

作用機序

Mode of Action

It’s known that the compound can undergo facile and irreversible oxidative coupling . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

The compound’s potential to undergo oxidative coupling suggests it may interact with redox-related pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate . .

特性

IUPAC Name |

methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYSWFRKUQSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

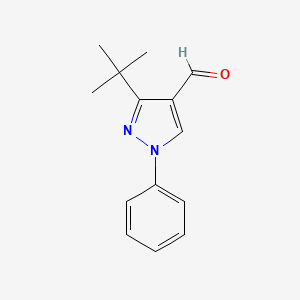

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

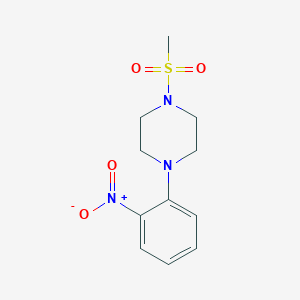

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

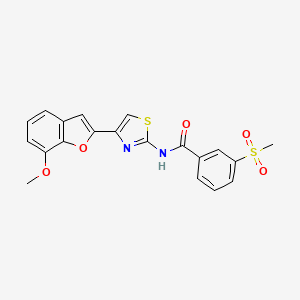

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)

![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)